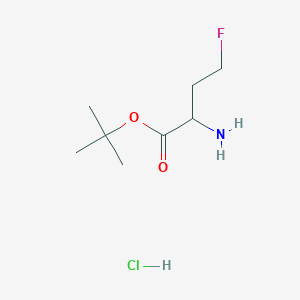

Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

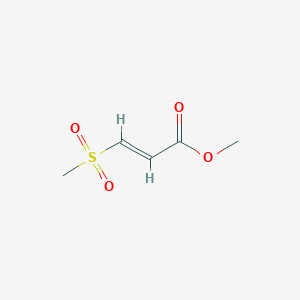

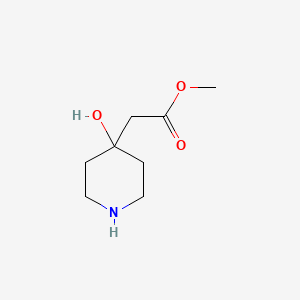

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a chemical compound with the IUPAC name “tert-butyl 2-amino-4-fluorobutanoate hydrochloride”. It has a molecular weight of 213.68 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H . This provides a standardized textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a powder with a molecular weight of 213.68 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 52.3 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitors

Tert-butyl 2-amino-4-fluorobutanoate hydrochloride has been utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, which are potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds exhibit competitive reversible inhibition and have been explored for mapping the active site of GABA-T, suggesting their potential in designing drugs targeting neurological disorders (Silverman, Durkee, & Invergo, 1986).

Antimalarial Activity

A series of 4'-fluoro and 4'-chloro analogues of amodiaquine, synthesized to modify the "metabolic alert" of the 4-aminophenol group, were evaluated for antimalarial activity. These analogues were developed to address the toxicity concerns associated with amodiaquine, demonstrating the compound's role in creating safer and more effective antimalarial agents (O’Neill et al., 2009).

Fluorinated Amino Acids and NMR Sensitivity

Perfluoro-tert-butyl homoserine, a highly fluorinated amino acid derivative, has been shown to stabilize proteins and complexes, offering novel methods for the selective detection of specific molecular events via 19F NMR. This demonstrates the compound's applicability in biochemistry and molecular biology for probing protein functions and interactions in complex solutions (Tressler & Zondlo, 2017).

Environmental Studies

In environmental chemistry, the hydrolysis of terbufos, an organophosphorus pesticide, was studied to identify major degradation products and understand the mechanisms involved. This research highlights the compound's relevance in assessing the environmental impact of pesticide degradation products and their toxicity (Hong, Win, & Pehkonen, 1998).

Solvent Interactions

The solute-solvent interactions of amino acids and ionic liquids were explored in a study that included 1-butyl-3-methylimidazolium tetrafluoroborate [Bmim][BF4], shedding light on the molecular interactions in ternary systems. This research is significant for understanding the physicochemical properties of amino acids in various solvents, which has implications for biochemical and industrial processes (Rafiee & Frouzesh, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-4-fluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNNRBLFICSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)